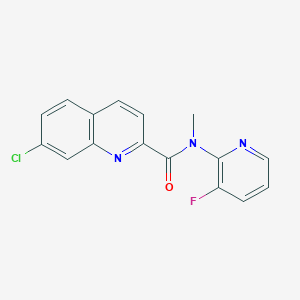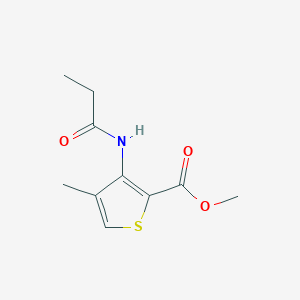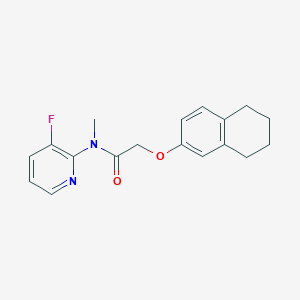
7-chloro-N-(3-fluoropyridin-2-yl)-N-methylquinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-(3-fluoropyridin-2-yl)-N-methylquinoline-2-carboxamide, also known as GSK461364A, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. It belongs to the class of compounds called quinoline carboxamides and has been shown to have potent anti-tumor activity in preclinical studies.
Mécanisme D'action
7-chloro-N-(3-fluoropyridin-2-yl)-N-methylquinoline-2-carboxamide inhibits the activity of PLK1 by binding to its ATP-binding site, which prevents the protein from carrying out its normal function. This leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in vitro and in vivo. It has been demonstrated to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-chloro-N-(3-fluoropyridin-2-yl)-N-methylquinoline-2-carboxamide is its potency and specificity for PLK1. It has been shown to be highly effective at inhibiting the activity of PLK1 in cancer cells, with minimal off-target effects. However, one limitation of this compound is its poor solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 7-chloro-N-(3-fluoropyridin-2-yl)-N-methylquinoline-2-carboxamide. One area of interest is the development of more potent and selective PLK1 inhibitors based on the structure of this compound. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with PLK1 inhibitors. Finally, there is interest in exploring the use of PLK1 inhibitors in combination with other cancer therapies to improve treatment outcomes.
Méthodes De Synthèse
The synthesis of 7-chloro-N-(3-fluoropyridin-2-yl)-N-methylquinoline-2-carboxamide involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the formation of the quinoline ring system, which is achieved through a condensation reaction between 2-amino-3-fluoropyridine and 7-chloro-2-methylquinoline-3-carboxylic acid. The resulting intermediate is then subjected to a series of chemical transformations to yield the final product.
Applications De Recherche Scientifique
7-chloro-N-(3-fluoropyridin-2-yl)-N-methylquinoline-2-carboxamide has been extensively studied for its anti-tumor activity in various cancer cell lines and animal models. It has been shown to inhibit the activity of a protein called Polo-like kinase 1 (PLK1), which plays a critical role in cell division and proliferation. PLK1 is overexpressed in many types of cancer and is a promising target for cancer therapy.
Propriétés
IUPAC Name |
7-chloro-N-(3-fluoropyridin-2-yl)-N-methylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O/c1-21(15-12(18)3-2-8-19-15)16(22)13-7-5-10-4-6-11(17)9-14(10)20-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTILBEATVHQYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)F)C(=O)C2=NC3=C(C=CC(=C3)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(1-ethylimidazol-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7662889.png)
![(3-Ethyl-3,9-diazabicyclo[4.2.1]nonan-9-yl)-(2-hydroxy-4-nitrophenyl)methanone](/img/structure/B7662897.png)
![3-cyano-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B7662902.png)
![N-[4-(3-fluorophenyl)pyridin-3-yl]ethanesulfonamide](/img/structure/B7662905.png)

![(2R)-1-[4-(5-methylthiophen-2-yl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B7662922.png)
![methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate](/img/structure/B7662933.png)
![N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B7662940.png)


![2-fluoro-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B7662956.png)
![N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]ethanesulfonamide](/img/structure/B7662962.png)
![(1-Ethyl-2,5-dimethylpyrrol-3-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662967.png)
![2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide](/img/structure/B7662981.png)
